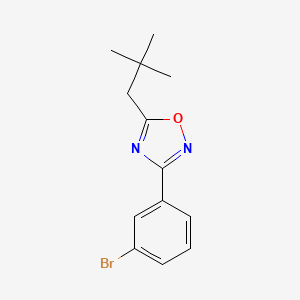![molecular formula C17H27N3O3S B5405792 N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5405792.png)
N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, commonly known as Sunitinib, is a small molecule drug used for the treatment of various types of cancer. It was approved by the US Food and Drug Administration (FDA) in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
作用機序
Sunitinib inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these receptors, Sunitinib blocks the signaling pathways that promote tumor growth and angiogenesis. In addition, Sunitinib also inhibits other signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce tumor size and angiogenesis in animal models of cancer. Sunitinib has also been shown to induce apoptosis in cancer cells and reduce cancer cell proliferation. In addition, Sunitinib has been shown to have anti-inflammatory effects and reduce tumor-associated inflammation.
実験室実験の利点と制限
Sunitinib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, Sunitinib has some limitations for lab experiments. It is a tyrosine kinase inhibitor that targets multiple receptors, which can make it difficult to determine the specific mechanism of action. In addition, Sunitinib can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on Sunitinib. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of research is the identification of biomarkers that can predict patient response to Sunitinib. Finally, there is a need for further research on the mechanisms of action of Sunitinib and its effects on tumor microenvironments.
合成法
Sunitinib is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylbenzoic acid with isobutylamine to form N-isobutyl-5-chloro-2-methylbenzamide. This intermediate is then reacted with 4-methylpiperazine to form N-isobutyl-5-(4-methylpiperazin-1-yl)-2-methylbenzamide. Finally, the sulfonyl group is introduced using sulfonyl chloride to form N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
科学的研究の応用
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit tumor growth and angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Sunitinib has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13(2)12-18-17(21)16-11-15(6-5-14(16)3)24(22,23)20-9-7-19(4)8-10-20/h5-6,11,13H,7-10,12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIBAEMBACXNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5405720.png)
![8-[(6-chloro-3-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5405722.png)
![(2S)-1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-amine](/img/structure/B5405726.png)
![(1R*,2R*,6S*,7S*)-4-[1-(1-phenylethyl)-1H-tetrazol-5-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405730.png)
![2-benzyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5405737.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5405738.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5405746.png)
![(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)dimethylamine](/img/structure/B5405751.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5405755.png)
![6-[(diethylamino)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5405763.png)
![3-(2-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5405778.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5405783.png)
![N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405801.png)
